molecular formula C15H12Cl2N2O4S B10971490 4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10971490
M. Wt: 387.2 g/mol
InChI Key: FYAUBVDHJHLGKC-UHFFFAOYSA-N
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Description

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thienyl group, a dichlorophenyl group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl and dichlorophenyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include thionyl chloride, dichlorobenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID shares similarities with other thienyl and dichlorophenyl compounds, such as:
    • 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID derivatives
    • Thienyl-based pharmaceuticals
    • Dichlorophenyl-containing agrochemicals

Uniqueness

The uniqueness of 4-{[3-(AMINOCARBONYL)-4-(2,4-DICHLOROPHENYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12Cl2N2O4S

Molecular Weight

387.2 g/mol

IUPAC Name

4-[[3-carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H12Cl2N2O4S/c16-7-1-2-8(10(17)5-7)9-6-24-15(13(9)14(18)23)19-11(20)3-4-12(21)22/h1-2,5-6H,3-4H2,(H2,18,23)(H,19,20)(H,21,22)

InChI Key

FYAUBVDHJHLGKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C(=O)N)NC(=O)CCC(=O)O

Origin of Product

United States

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